molecular formula C10H9NO2 B15210088 2-Allylbenzo[d]isoxazol-3(2h)-one CAS No. 26384-70-3

2-Allylbenzo[d]isoxazol-3(2h)-one

Cat. No.: B15210088
CAS No.: 26384-70-3
M. Wt: 175.18 g/mol
InChI Key: YYAZXDJKPLDYTH-UHFFFAOYSA-N
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Description

2-Allylbenzo[d]isoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are found in various natural products, pharmaceuticals, and agrochemicals. The structure of this compound consists of a benzene ring fused to an isoxazole ring with an allyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allylbenzo[d]isoxazol-3(2H)-one typically involves the formation of the isoxazole ring through cyclization reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. The nitrile oxide can be generated in situ from N-hydroximidoyl halides under basic conditions. The reaction proceeds smoothly at room temperature, yielding the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as biphasic electrosynthesis. This method allows for the efficient production of isoxazole derivatives on a large scale, minimizing the use of hazardous reagents and reducing waste .

Chemical Reactions Analysis

Types of Reactions

2-Allylbenzo[d]isoxazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Allylbenzo[d]isoxazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Allylbenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, isoxazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Allylbenzo[d]isoxazol-3(2H)-one is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

26384-70-3

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-prop-2-enyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C10H9NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11/h2-6H,1,7H2

InChI Key

YYAZXDJKPLDYTH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2O1

Origin of Product

United States

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